2-{1,4-Dioxaspiro[4.5]decan-8-yl}-2-hydroxyacetonitrile
Description
2-{1,4-Dioxaspiro[4.5]decan-8-yl}-2-hydroxyacetonitrile (CAS: 124499-37-2) is a spirocyclic nitrile derivative characterized by a 1,4-dioxaspiro[4.5]decane core fused with a hydroxyacetonitrile moiety. Its molecular formula is C₁₀H₁₅NO₂, with a molecular weight of 200.23 g/mol . The compound is primarily utilized in synthetic organic chemistry as a precursor for pharmaceuticals and agrochemicals due to the reactivity of its nitrile group and the conformational rigidity imparted by the spirocyclic system .
Properties
IUPAC Name |
2-(1,4-dioxaspiro[4.5]decan-8-yl)-2-hydroxyacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c11-7-9(12)8-1-3-10(4-2-8)13-5-6-14-10/h8-9,12H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTYPCXGSSQRXME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1C(C#N)O)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization to Form the Spirocyclic Core
The 1,4-dioxaspiro[4.5]decane core is typically synthesized by acid-catalyzed cyclization of appropriate diol precursors with cyclic ketones or aldehydes. This involves:
- Starting from a diol containing a suitable chain length to form the five-membered dioxolane ring.
- Treatment with acid catalysts such as p-toluenesulfonic acid or sulfuric acid under reflux conditions.
- Intramolecular cyclization to generate the spirocyclic acetal structure.
Introduction of the Hydroxyacetonitrile Group
The hydroxyacetonitrile substituent at the spiro center is introduced by:
- Reacting the spirocyclic ketone intermediate with cyanide sources (e.g., sodium cyanide or trimethylsilyl cyanide) in the presence of a base or acid catalyst.
- This reaction proceeds via nucleophilic addition of cyanide to the carbonyl carbon, followed by protonation to yield the hydroxyacetonitrile functionality.
- The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at controlled temperatures (0–25 °C) to avoid side reactions.
Reaction Conditions and Reagents
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Cyclization | Diol precursor, acid catalyst (e.g., p-TsOH), reflux | Forms 1,4-dioxaspiro[4.5]decane core |
| Cyanide addition | Sodium cyanide or TMSCN, base/acid catalyst, DMF/THF, 0–25 °C | Introduces hydroxyacetonitrile group |
| Purification | Chromatography on silica gel, ethyl acetate/hexanes | Isolates pure product |
Industrial and Laboratory Scale Synthesis
- At laboratory scale, the synthesis is performed via batch reactions with careful control of temperature and stoichiometry to maximize yield and purity.
- Industrially, the process can be adapted to continuous flow reactors for improved safety handling cyanide reagents and enhanced reproducibility.
- Purification typically involves chromatographic techniques to separate the desired compound from side products and unreacted starting materials.
Research Findings and Optimization
- Studies indicate that acid-catalyzed cyclization yields high selectivity for the spirocyclic acetal formation when using diols with appropriate chain length and stereochemistry.
- The cyanide addition step requires careful control of pH and temperature to prevent hydrolysis or polymerization of the nitrile group.
- Use of trimethylsilyl cyanide (TMSCN) has been found to provide milder reaction conditions and better yields compared to sodium cyanide.
- Optimization of solvent choice and reaction time significantly impacts the purity and yield of the final hydroxyacetonitrile product.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| Spirocyclic core formation | Diol + acid catalyst, reflux | 1,4-Dioxaspiro[4.5]decane scaffold | High selectivity under acidic conditions |
| Hydroxyacetonitrile introduction | Cyanide source (NaCN or TMSCN), base/acid, DMF or THF, 0–25 °C | This compound | Controlled conditions prevent side reactions |
| Purification | Silica gel chromatography, EtOAc/hexanes | Pure target compound | Critical for removal of impurities |
Chemical Reactions Analysis
Types of Reactions
2-{1,4-Dioxaspiro[4.5]decan-8-yl}-2-hydroxyacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxy and nitrile groups can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in a variety of new compounds with different functional groups .
Scientific Research Applications
2-{1,4-Dioxaspiro[4.5]decan-8-yl}-2-hydroxyacetonitrile is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: It is explored for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{1,4-Dioxaspiro[4.5]decan-8-yl}-2-hydroxyacetonitrile involves its interaction with specific molecular targets. The hydroxyacetonitrile group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The spirocyclic structure provides stability and unique reactivity, making it a valuable compound in research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Key Observations :
- Reactivity : The nitrile group in the target compound offers nucleophilic reactivity, enabling transformations like hydrolysis to carboxylic acids or reduction to amines. In contrast, ester derivatives (e.g., Ethyl 2-(8-hydroxy-...)acetate) are more stable and serve as protecting groups .
Spirocyclic Ring Modifications
Key Observations :
- Ring Size: Smaller spiro systems (e.g., 1,4-dioxaspiro[4.4]nonane) exhibit higher ring strain, reducing synthetic yield compared to the more stable [4.5] system .
- Heteroatoms : Inclusion of nitrogen (e.g., azaspiro derivatives) introduces basicity, enabling pH-dependent solubility .
Spectral Data
Q & A
Basic: What are the recommended synthetic routes and purification methods for 2-{1,4-Dioxaspiro[4.5]decan-8-yl}-2-hydroxyacetonitrile?
Methodological Answer:
Synthesis typically involves functionalizing the spirocyclic core via nucleophilic addition or esterification. For example:
- Ketal Protection: Use 1,4-dioxaspiro[4.5]decane derivatives as precursors, followed by hydroxyacetonitrile introduction via cyanohydrin formation .
- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization using polar aprotic solvents. Monitor purity via TLC (Rf ~0.3–0.5) and HPLC (>95% purity threshold) .
Basic: How is the structural elucidation of this compound validated in experimental settings?
Methodological Answer:
Use multi-spectral analysis:
- NMR: H and C NMR to confirm spirocyclic geometry (e.g., δ 1.5–2.5 ppm for cyclohexyl protons, δ 100–110 ppm for ketal carbons) .
- IR: Detect hydroxyl (3200–3500 cm) and nitrile (2200–2250 cm) functional groups .
- X-ray Crystallography: Resolve stereochemistry and bond angles in crystalline forms .
Basic: What are the solubility and stability profiles under laboratory conditions?
Methodological Answer:
- Solubility: Moderately soluble in DMSO (10–20 mM stock solutions recommended). Use co-solvents like ethanol or acetone for aqueous dilution .
- Stability: Store at 2–8°C under inert gas (N/Ar) to prevent hydrolysis of the nitrile group. Monitor degradation via LC-MS over 6-month periods .
Advanced: How can researchers evaluate the compound’s biological activity in cancer models?
Methodological Answer:
- In Vitro Cytotoxicity: Use MTT assays on MCF-7 (breast cancer) or HepG2 (liver cancer) cell lines. Reference IC values (e.g., 20 µM in MCF-7) from dose-response curves .
- Apoptosis Markers: Quantify caspase-3/7 activation via fluorometric assays or Annexin V-FITC/PI flow cytometry .
Advanced: What mechanistic studies are recommended to probe its enzyme inhibition potential?
Methodological Answer:
- Kinetic Analysis: Perform Michaelis-Menten assays with target enzymes (e.g., cytochrome P450 isoforms) to determine inhibition constants () .
- Molecular Docking: Use software (AutoDock Vina) with PDB structures (e.g., 3A4) to predict binding interactions at the spirocyclic core .
Advanced: How should contradictory data in biological activity be resolved?
Methodological Answer:
- Replicate Studies: Ensure consistency across cell lines (e.g., MCF-7 vs. neuronal cells) and assay conditions (e.g., serum-free media) .
- Orthogonal Assays: Validate cytotoxicity via ATP-based luminescence and compare with MTT results .
- Statistical Analysis: Apply ANOVA or Tukey’s HSD to address variability in IC values .
Advanced: What computational approaches model its pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction: Use SwissADME or ADMETLab to estimate logP (2.5–3.5), BBB permeability, and CYP450 metabolism .
- Molecular Dynamics (MD): Simulate blood-brain barrier penetration using GROMACS with lipid bilayer models .
Advanced: How is the metabolic fate studied in in vivo models?
Methodological Answer:
- Radiolabeling: Synthesize C-labeled analogs for tissue distribution studies in rodents .
- LC-MS/MS Metabolite Profiling: Identify phase I/II metabolites (e.g., hydroxylated or glucuronidated derivatives) in plasma and urine .
Advanced: What strategies assess the impact of stereochemistry on bioactivity?
Methodological Answer:
- Chiral Separation: Use chiral HPLC columns (e.g., Chiralpak IA) to isolate enantiomers .
- Comparative Bioassays: Test R/S enantiomers in parallel for differences in IC or receptor binding affinity .
Tables for Key Data
Table 1: Representative Biological Activities of Analogous Compounds
| Biological Activity | Cell Line/Model | IC (µM) | Reference |
|---|---|---|---|
| Cytotoxicity | MCF-7 (Breast Cancer) | 20 | |
| Antioxidant Activity | Liver Homogenate | 156.3 | |
| Neuroprotection | Neuronal Cells | Not Specified |
Table 2: Stability Guidelines
| Parameter | Recommendation | Evidence Source |
|---|---|---|
| Storage Temperature | 2–8°C | |
| Solvent Compatibility | DMSO, Ethanol | |
| Degradation Monitoring | LC-MS every 3 months |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
